2-benzyl-5-bromo-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
CAS No. |
1369032-12-1 |
|---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-benzyl-5-bromo-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H7BrN2O/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
MSNCWUCCJOJOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)Br |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Benzyl 5 Bromo 1,3,4 Oxadiazole and Its Precursors
Historical Context and Evolution of 1,3,4-Oxadiazole (B1194373) Ring Formation Protocols
The synthesis of the 1,3,4-oxadiazole ring has a rich history, with the earliest methods often requiring harsh conditions. A foundational and widely practiced method involves the cyclodehydration of 1,2-diacylhydrazines. This transformation has traditionally been accomplished using strong dehydrating agents such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or polyphosphoric acid. While effective, these classical reagents present challenges related to safety, waste disposal, and substrate tolerance.
Over the decades, synthetic chemists have developed milder and more efficient protocols. The oxidative cyclization of acylhydrazones, derived from the condensation of acylhydrazides and aldehydes, emerged as a significant alternative. Various oxidizing agents, including bromine, mercury(II) oxide, and potassium permanganate, were initially used. More recent advancements have introduced milder and more selective oxidants like chloramine-T and hypervalent iodine reagents.
Another key evolutionary step has been the development of one-pot procedures. These methods combine the formation of the 1,2-diacylhydrazine intermediate and its subsequent cyclization into a single operational step, improving efficiency and reducing waste. For instance, condensing monoarylhydrazides with acid chlorides, often under microwave heating, can directly yield 2,5-disubstituted-1,3,4-oxadiazoles without the need for additional dehydrating agents. jchemrev.com The evolution of these protocols reflects a continuous drive towards greater efficiency, milder reaction conditions, and broader functional group compatibility.
Targeted Synthesis of 5-benzyl-1,3,4-oxadiazol-2-amine Precursor via Hydrazide Cyclization
The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles is a critical step in accessing a wide range of functionalized derivatives. For the specific precursor, 5-benzyl-1,3,4-oxadiazol-2-amine, a highly effective method involves the reaction of an appropriate acid hydrazide with a cyanogen halide. google.com
This synthetic approach begins with 2-phenylacetohydrazide, which can be readily prepared from the esterification of 2-phenylacetic acid followed by hydrazinolysis. The subsequent reaction of 2-phenylacetohydrazide with cyanogen bromide is a well-established method for constructing the 2-amino-1,3,4-oxadiazole ring. google.com The reaction proceeds through the formation of an intermediary cyanohydrazide, which undergoes spontaneous intramolecular cyclization to yield the stable aromatic oxadiazole ring. mdpi.com This method is advantageous due to its reliability and the direct formation of the desired amino-substituted heterocyclic core.
An alternative, though often requiring harsher conditions, is the cyclization of 1-(2-phenylacetyl)semicarbazide using a dehydrating agent like phosphorus oxychloride. ekb.eg The choice of method often depends on the desired scale, substrate sensitivity, and available reagents.
Table 1: Comparison of Synthetic Routes to 5-benzyl-1,3,4-oxadiazol-2-amine
| Starting Materials | Key Reagent | Conditions | Advantages |
|---|---|---|---|
| 2-Phenylacetohydrazide | Cyanogen Bromide | Typically in an alcohol solvent, may involve a mild base | Mild conditions, spontaneous cyclization google.commdpi.com |
Regioselective Bromination Strategies for the 1,3,4-Oxadiazole Nucleus: Direct and Indirect Approaches
Achieving regioselective bromination of the 2-benzyl-1,3,4-oxadiazole (B178624) system is crucial for obtaining the target compound. The term "2-benzyl-5-bromo-1,3,4-oxadiazole" can be ambiguous, potentially referring to bromination on the oxadiazole ring, the phenyl ring, or the benzylic methylene (B1212753) bridge. However, chemical precedent and database entries for analogous compounds like 2-benzyl-5-(bromomethyl)-1,3,4-oxadiazole strongly suggest that the most feasible and common strategy involves the bromination of a methyl group at the 5-position.
Indirect Approach: Side-Chain Bromination
This strategy involves a multi-step sequence:
Synthesis of 2-benzyl-5-methyl-1,3,4-oxadiazole : This precursor is synthesized via the cyclodehydration of N'-acetyl-2-phenylacetohydrazide. This cyclization can be achieved using various reagents, including triphenylphosphine/carbon tetrachloride systems or traditional dehydrating agents like POCl₃. orientjchem.org
Free-Radical Bromination : The methyl group on the oxadiazole ring can then be brominated under free-radical conditions. Reagents such as N-bromosuccinimide (NBS), typically with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, are standard for this type of benzylic-like bromination. This approach provides a high degree of regioselectivity for the methyl group, avoiding bromination of the other positions.
Direct Approach: C-H Bromination of the Oxadiazole Ring
Direct C-H functionalization of the 1,3,4-oxadiazole ring is a more modern but challenging approach. The C-H bond at the 5-position is generally unreactive. While transition-metal-catalyzed C-H activation methods, particularly with palladium and copper, have been developed for the arylation and alkylation of 1,3,4-oxadiazoles, direct C-H bromination is less commonly reported and may suffer from a lack of selectivity and harsh conditions. researchgate.netresearchgate.net For this specific target, the indirect, side-chain bromination route is the more established and predictable synthetic strategy.
Exploration of Modern Catalytic Systems for Oxadiazole Synthesis and Bromination
Modern catalysis has revolutionized the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles. These methods offer milder conditions, higher efficiency, and novel pathways for bond formation.
For Oxadiazole Synthesis:
Copper-Catalyzed Reactions : Copper catalysts are particularly effective for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. One notable method involves the copper-catalyzed oxidative cyclization of N-arylidenearoylhydrazides, which proceeds via an imine C-H functionalization. jchemrev.comorganic-chemistry.org These reactions can often be performed in the open air, making them highly practical. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling : Palladium catalysts are instrumental in the C-H functionalization of pre-formed oxadiazole rings. Direct arylation of 2-substituted 1,3,4-oxadiazoles with aryl halides (bromides or chlorides) can be achieved using palladium catalysts with specialized phosphine ligands. researchgate.net This allows for the late-stage introduction of substituents onto the oxadiazole core.
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. It enables the oxidant-free, cascade cyclization of acylhydrazones to form 1,3,4-oxadiazoles under very mild conditions, often at room temperature, with hydrogen gas as the only byproduct. organic-chemistry.org
For Bromination: While catalytic methods for direct C-H bromination of the oxadiazole ring are not well-established, catalysis plays a role in generating brominating species or in alternative functionalization pathways that could lead to the target molecule. However, for the likely side-chain bromination, free-radical initiation is the more conventional and direct approach.
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly accelerate the cyclization reactions that form the 1,3,4-oxadiazole ring. nih.gov For example, the cyclization of acyl hydrazones can be completed in minutes under microwave heating, compared to several hours required for conventional refluxing. nih.gov This not only saves energy but can also improve yields by minimizing side reactions.
Solvent-Free and Green Solvent Reactions : Performing reactions under solvent-free conditions, for instance by grinding reagents together (mechanochemistry), is a core principle of green chemistry. organic-chemistry.org When a solvent is necessary, the use of greener alternatives to hazardous solvents like DMF or chlorinated hydrocarbons is preferred. Research into using solvents like water or ethanol for oxadiazole synthesis is ongoing. researchgate.net
Catalytic Reagents : The use of catalysts, as discussed in the previous section, is inherently a green approach. Catalysts are used in small quantities and can be recycled, reducing the stoichiometric waste associated with classical reagents like POCl₃.
Atom Economy : Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product. One-pot syntheses are particularly advantageous in this regard, as they eliminate the need for purification of intermediates, which reduces solvent usage and potential loss of material. jchemrev.com
A recent review highlights numerous sustainable methodologies for synthesizing 1,3,4-oxadiazole derivatives, including catalyst-free methods, electrochemical synthesis, and the use of renewable substrates. nih.gov
Optimization of Reaction Conditions and Yield Enhancement Strategies for Multi-Step Syntheses
Systematic Parameter Screening : For each reaction step (e.g., hydrazide formation, cyclization, bromination), key parameters such as temperature, reaction time, solvent, catalyst loading, and reagent stoichiometry must be systematically varied to find the optimal conditions. Design of Experiment (DoE) methodologies can be employed to efficiently explore the parameter space.
Process Analytical Technology (PAT) : Implementing in-situ monitoring techniques (e.g., HPLC, IR spectroscopy) allows for real-time tracking of reaction progress. This data enables precise determination of reaction endpoints, identifies the formation of byproducts, and helps to quickly identify optimal conditions, leading to improved yields and purity.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3,4-Oxadiazole |
| Phosphorus oxychloride |
| 2-phenylacetohydrazide |
| 5-benzyl-1,3,4-oxadiazol-2-amine |
| Cyanogen bromide |
| 1-(2-phenylacetyl)semicarbazide |
| 2-benzyl-5-(bromomethyl)-1,3,4-oxadiazole |
| 2-benzyl-5-methyl-1,3,4-oxadiazole |
| N'-acetyl-2-phenylacetohydrazide |
| N-bromosuccinimide |
Chemical Reactivity and Derivatization Strategies of 2 Benzyl 5 Bromo 1,3,4 Oxadiazole
Nucleophilic Displacement Reactions at the Bromine Center
The bromine atom at the 5-position of the 1,3,4-oxadiazole (B1194373) ring renders the C5 carbon electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide array of functional groups. While direct studies on 2-benzyl-5-bromo-1,3,4-oxadiazole are not extensively documented, the reactivity of analogous 2,5-disubstituted 1,3,4-oxadiazoles provides a strong precedent.
For instance, the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) with various N-substituted-2-bromoacetamides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) results in the displacement of the thiol group, a reaction pathway analogous to the displacement of a bromo substituent. Research on other halo-oxadiazoles confirms that the halogen can be displaced by various nucleophiles.
Common nucleophiles for this transformation include:
Amines: Primary and secondary amines can be used to introduce amino functionalities, leading to the formation of 2-benzyl-5-amino-1,3,4-oxadiazole derivatives.
Thiols: Thiolates can displace the bromide to form thioethers, such as 2-benzyl-5-(benzylthio)-1,3,4-oxadiazole. nih.gov
Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides or phenoxides can yield the corresponding ethers.
The efficiency of these substitution reactions is typically enhanced by the electron-withdrawing nature of the oxadiazole ring, which stabilizes the Meisenheimer intermediate formed during the SNAr mechanism.
Table 1: Representative Nucleophilic Substitution Reactions on Related 1,3,4-Oxadiazole Scaffolds
| Analogous Substrate | Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-benzyl-1,3,4-oxadiazole-2-thiol | N-phenyl-2-bromoacetamide | NaH, DMF | 5-benzyl-N-phenyl-1,3,4-oxadiazole-2-yl-sulfanyl acetamide (B32628) | 79 | rasayanjournal.co.in |
| 2,5-bis(bromomethyl)-1,3,4-oxadiazole | Diisopropyl iminodiacetate | K2CO3, CH3CN, reflux | Diisopropyl 2,2'-((((1,3,4-oxadiazole-2,5-diyl)bis(methylene))bis(azanediyl))bis(methylene))diacetate | N/A | mdpi.com |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation at the Bromine Position
The carbon-bromine bond in this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-oxadiazole with an organoboron reagent (boronic acid or ester). libretexts.orgjyu.figrafiati.com It is highly versatile for creating biaryl or aryl-heteroaryl linkages. Research on 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) has demonstrated successful Suzuki coupling with various boronic acids, indicating that the C-Br bond on the oxadiazole ring is reactive under these conditions. acs.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like K₂CO₃ or Cs₂CO₃.
Sonogashira Coupling: This reaction couples the bromo-oxadiazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. acs.org It is a powerful method for synthesizing aryl-alkyne structures. The mild reaction conditions make it suitable for complex substrates. Given the reactivity of aryl bromides in Sonogashira couplings, this compound is expected to be a viable substrate.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromo-oxadiazole with an alkene. This reaction forms a new carbon-carbon bond at the vinylic position, offering a route to stilbene-like derivatives.
Table 2: Representative Cross-Coupling Reactions on Bromo-Aryl/Heteroaryl Substrates
| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki | 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Thiophene-2-boronic acid | Pd(OAc)₂, PPh₃, K₃PO₄ | 2,5-bis(4-(thiophen-2-yl)phenyl)-1,3,4-oxadiazole | N/A | acs.org |
| Sonogashira | 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | bis(4-bromophenyl)acetylene | N/A | acs.org |
| Suzuki | Benzyl (B1604629) bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃ | Diphenylmethane | 95 | jyu.fi |
Functionalization of the Benzyl Moiety via Electrophilic or Radical Processes
The benzyl group offers additional sites for functionalization. The methylene (B1212753) (CH₂) bridge and the phenyl ring can undergo different types of reactions.
Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effect of the alkyl substituent (the oxadiazolyl-methyl group) would favor substitution at the ortho and para positions. For example, nitration would likely yield a mixture of 2-(2-nitrobenzyl)- and 2-(4-nitrobenzyl)-5-bromo-1,3,4-oxadiazole derivatives.
Radical Reactions: The benzylic C-H bonds are susceptible to radical abstraction. For example, radical bromination using N-bromosuccinimide (NBS) and a radical initiator could potentially introduce a bromine atom at the benzylic position, forming 2-(bromo(phenyl)methyl)-5-bromo-1,3,4-oxadiazole. This new reactive site could then be used for further substitutions. In a related study, a nucleophilic addition to the benzylic carbon of a 2-aroylamido-5-benzyl-1,3,4-thiadiazole was achieved after deprotonation with a strong base, indicating the acidity of the benzylic protons. jlu.edu.cn
Ring-Opening and Rearrangement Reactions of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. nih.gov These reactions can be synthetically useful for accessing different heterocyclic systems or acyclic precursors.
Ring-Opening: The 1,3,4-oxadiazole ring is known to be susceptible to cleavage by strong nucleophiles or under harsh acidic or basic conditions. For example, treatment with hydrazine (B178648) can lead to the formation of bis-hydrazide derivatives. The stability of the oxadiazole ring is generally lower than that of its thiadiazole counterpart. In some cases, ring-opening can occur under reductive conditions.
Rearrangement Reactions: Heterocyclic rearrangements, such as the Boulton-Katritzky rearrangement, are known for oxadiazoles, although they are more commonly documented for the 1,2,4-isomer. researchgate.netosi.lvrsc.org These rearrangements are often thermally or photochemically induced and can lead to the formation of other five-membered heterocycles. For example, some 1,2,4-oxadiazoles rearrange to form triazolinones upon treatment with a base. rsc.org While less common for the 1,3,4-isomer, the possibility of such transformations under specific energetic conditions should not be entirely discounted.
Cycloaddition Reactions Involving the Oxadiazole Ring
The 1,3,4-oxadiazole ring can participate as a diene component in inverse-electron-demand Diels-Alder reactions. This reactivity is driven by the electron-deficient nature of the oxadiazole ring, which is enhanced by the presence of electron-withdrawing substituents. Following the initial [4+2] cycloaddition, the resulting bicyclic adduct often undergoes spontaneous loss of nitrogen gas (N₂) to form a new heterocyclic system, typically a furan (B31954) or a pyrazole, depending on the dienophile and subsequent reaction pathways.
While the benzyl and bromo substituents are not strongly electron-withdrawing, the inherent electronic nature of the oxadiazole diene system could still allow for cycloaddition with highly reactive dienophiles, such as strained alkenes or electron-rich alkynes, likely requiring thermal conditions.
Stereo- and Regiochemical Considerations in Advanced Derivatives
The synthesis of advanced derivatives from this compound can introduce elements of stereochemistry and regiochemistry.
Regiochemistry: In electrophilic substitution on the benzyl group's phenyl ring, a mixture of ortho and para isomers is expected. The ratio of these isomers will depend on steric hindrance and the specific reaction conditions. In cross-coupling reactions, the substitution occurs exclusively at the C5 position due to the presence of the bromine atom. Should the phenyl ring of the benzyl group also be halogenated, selective cross-coupling could potentially be achieved by exploiting the different reactivities of the C-X bonds (e.g., C-I > C-Br > C-Cl). libretexts.org
Stereochemistry: If the derivatization creates a new stereocenter, the formation of enantiomers or diastereomers is possible. For example, reduction of a ketone introduced onto the benzyl moiety would create a chiral alcohol. Similarly, if the benzylic position is functionalized to create a stereocenter, such as in the formation of 2-(bromo(phenyl)methyl)-5-bromo-1,3,4-oxadiazole, subsequent reactions at this center could be controlled using stereoselective reagents or catalysts. Regioselective synthesis of substituted 1,3,4-oxadiazoles has been demonstrated to be influenced by the nature of substituents on the precursors, highlighting that regiochemical outcomes can be directed. acs.orgnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Benzyl 5 Bromo 1,3,4 Oxadiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-benzyl-5-bromo-1,3,4-oxadiazole, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
In the ¹H NMR spectrum, the benzylic protons (CH₂) would be expected to appear as a sharp singlet, typically in the range of δ 4.0–4.3 ppm. The five protons of the phenyl ring would likely appear as a multiplet around δ 7.2–7.4 ppm, a characteristic region for unsubstituted benzene (B151609) rings.
The ¹³C NMR spectrum is particularly informative for identifying the carbons of the oxadiazole ring. These carbons are significantly deshielded and are expected to resonate at approximately δ 163–166 ppm for C5 (the carbon bearing the bromine atom) and δ 155–158 ppm for C2 (the carbon attached to the benzyl (B1604629) group). mdpi.com The benzylic carbon would appear around δ 30–35 ppm, while the carbons of the phenyl ring would show signals in the δ 127–135 ppm region.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are predicted based on analogous structures.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Benzyl -CH₂- | ~ 4.2 (s, 2H) | ~ 33 |
| Benzyl Ar-H | ~ 7.3 (m, 5H) | ~ 127-129 (CH), ~135 (C) |
| Oxadiazole C2 | - | ~ 164 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₉H₇BrN₂O), the exact mass of the molecular ion [M]⁺ would be determined, distinguishing it from other compounds with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Analysis of the fragmentation pattern provides further structural confirmation. Key expected fragmentation pathways would include the cleavage of the benzyl group to yield the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another significant fragment would likely correspond to the loss of the bromine atom.
Table 2: Predicted HRMS Data for this compound Data sourced from PubChemLite predictions. researchgate.net
| Adduct / Fragment | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₉H₇⁷⁹BrN₂O | 237.9736 |
| [M+H]⁺ | C₉H₈⁷⁹BrN₂O | 238.9815 |
| [M+Na]⁺ | C₉H₇⁷⁹BrN₂ONa | 260.9634 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nahrainuniv.edu.iq For this compound, the spectra would be dominated by vibrations of the oxadiazole and benzene rings.
Key IR absorption bands would include the C=N stretching vibration of the oxadiazole ring around 1620-1650 cm⁻¹, and the characteristic C-O-C stretching vibration of the ring, which typically appears in the 1170-1250 cm⁻¹ region. researchgate.neteurekajournals.com Aromatic C-H stretching would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) bridge would appear just below 3000 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, typically below 700 cm⁻¹.
Raman spectroscopy, which is sensitive to changes in polarizability, is complementary to IR. researchgate.net It would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations, which may be weak or absent in the IR spectrum.
Table 3: Expected Characteristic IR Absorption Bands for this compound Data are predicted based on analogous structures.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3050 - 3150 |
| Aliphatic C-H stretch | 2900 - 3000 |
| C=N stretch (oxadiazole) | 1620 - 1650 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O-C stretch (oxadiazole) | 1170 - 1250 |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Conformational Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this method would provide unequivocal proof of its constitution and connectivity. mdpi.com
The analysis would yield exact bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the 1,3,4-oxadiazole (B1194373) ring and reveal the solid-state conformation of the benzyl group relative to the heterocyclic core. researchgate.net Furthermore, X-ray diffraction elucidates the crystal packing, showing any intermolecular interactions such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom, which govern the supramolecular architecture. scirp.org
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions (if applicable)
Electronic absorption (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. journalspub.com The conjugated system comprising the phenyl and 1,3,4-oxadiazole rings in this compound is expected to give rise to π→π* transitions. These would result in absorption bands in the UV region, with an expected absorption maximum (λ_max) in the range of 250-320 nm. scirp.orgscirp.org
Many 2,5-disubstituted 1,3,4-oxadiazole derivatives are known to be fluorescent, often used as fluorophores or optical brighteners. researchgate.net If this compound is fluorescent, it would likely exhibit emission in the violet-blue region of the electromagnetic spectrum (approximately 380-450 nm) upon excitation at its λ_max. scirp.orgnih.gov The applicability and specific characteristics, such as the fluorescence quantum yield and Stokes shift, would need to be determined experimentally.
Theoretical and Computational Chemistry Investigations of 2 Benzyl 5 Bromo 1,3,4 Oxadiazole
Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution
Quantum chemical calculations are fundamental to understanding the electronic properties of 2-benzyl-5-bromo-1,3,4-oxadiazole. These calculations reveal details about the molecule's electronic structure, the energies of its frontier molecular orbitals (HOMO and LUMO), and the distribution of electronic charge across the molecule.
The electronic structure of 1,3,4-oxadiazole (B1194373) derivatives is characterized by a π-electron system that is influenced by the substituents on the ring. researchgate.net For this compound, the benzyl (B1604629) and bromo groups significantly impact the electron distribution. The benzyl group, being electron-donating, increases the electron density on the oxadiazole ring, while the electron-withdrawing bromine atom has the opposite effect. This interplay of electronic effects governs the molecule's reactivity and spectroscopic properties.
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. africanjournalofbiomedicalresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests higher reactivity. For similar 1,3,4-oxadiazole derivatives, the HOMO and LUMO energies have been calculated using DFT methods, providing insights into their electronic transitions and reactivity. ajchem-a.com
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom in the molecule. africanjournalofbiomedicalresearch.com This information is vital for understanding intermolecular interactions and identifying potential sites for electrophilic and nucleophilic attack. In 1,3,4-oxadiazole systems, the nitrogen atoms of the oxadiazole ring are typically the most electronegative, carrying a partial negative charge, making them potential sites for electrophilic attack. ajchem-a.com
Table 1: Calculated Frontier Molecular Orbital Energies for a Representative 1,3,4-Oxadiazole Derivative (2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) ajchem-a.com
| Parameter | Energy (eV) |
| HOMO | -6.5743 |
| LUMO | -2.0928 |
| Energy Gap | 4.4815 |
Data obtained from DFT/B3LYP/6-311++G(d,p) calculations in the gas phase. ajchem-a.com
Density Functional Theory (DFT) for Reactivity Predictions, Spectroscopic Property Simulation, and Energetic Profiles
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. africanjournalofbiomedicalresearch.com For this compound, DFT calculations can predict its reactivity, simulate its spectroscopic properties, and determine its energetic profiles.
Reactivity predictions are often made by calculating global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S). lew.ro These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. lew.ro A higher electronegativity indicates a greater ability to attract electrons, while chemical hardness relates to the resistance to change in electron distribution. lew.ro
DFT can also be used to simulate spectroscopic properties like infrared (IR), Raman, and UV-Visible spectra. africanjournalofbiomedicalresearch.comresearchgate.net Calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes. africanjournalofbiomedicalresearch.com Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net
Energetic profiles, including the total energy of the molecule, can be calculated to determine its stability. epstem.net By comparing the energies of different isomers or conformers, the most stable structure can be identified. The ground state energy of a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, was calculated to be -823.67845783 a.u. using the DFT/B3LYP/6-311++G(d,p) method. ajchem-a.com
Conformational Analysis and Potential Energy Surfaces of the Molecule and its Derivatives
The conformational flexibility of this compound is primarily due to the rotation around the single bond connecting the benzyl group to the oxadiazole ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by scanning the potential energy surface (PES) by systematically changing the relevant dihedral angles. researchgate.net
For similar molecules, computational studies have shown that the planarity of the molecule is a key factor in its stability, as it allows for better conjugation of π-electrons between the aromatic rings. nih.govrsc.org In the case of this compound, the dihedral angle between the phenyl ring of the benzyl group and the oxadiazole ring will determine the extent of this conjugation. The most stable conformer will be the one with the lowest energy on the potential energy surface. For a related compound, 3-cyclopropyl-5-(3-methyl- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, the potential energy surface was calculated to identify the most stable conformers and their relative energies. researchgate.net
Molecular Dynamics (MD) Simulations for Intramolecular and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. frontiersin.org MD simulations can provide insights into the intramolecular dynamics of this compound, such as conformational changes, as well as its intermolecular interactions with other molecules, including solvents or biological macromolecules. nih.gov
These simulations can reveal how the molecule interacts with its environment through various non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking. nih.govijnc.ir Understanding these interactions is crucial for predicting the molecule's behavior in different media and its potential to bind to biological targets. For instance, MD simulations have been used to study the stability and interaction of other 1,3,4-oxadiazole derivatives with protein-ligand complexes. nih.gov In silico studies of benzofuran-1,3,4-oxadiazole derivatives have utilized MD simulations to assess their stability within the active sites of enzymes. nih.gov
In Silico Prediction of Reaction Pathways and Mechanistic Insights into Chemical Transformations
Computational methods can be employed to predict the most likely reaction pathways for the synthesis and chemical transformations of this compound. By calculating the energies of reactants, transition states, and products, the feasibility of a particular reaction can be assessed.
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylhydrazides. nih.gov Computational studies can elucidate the mechanism of this cyclization, identifying the key intermediates and transition states. For example, a common synthetic route involves the reaction of an acid hydrazide with carbon disulfide in an alkaline solution. nih.gov Another method is the reaction of hydrazides with β-benzoyl propionic acid in the presence of a cyclodehydrating agent like phosphorus oxychloride. nih.gov A recently developed method involves a cobalt-catalyzed three-component reaction using N-isocyaniminotriphenylphosphorane, diazo compounds, and carboxylic acids. acs.org
Furthermore, the reactivity of the bromine atom on the oxadiazole ring can be explored. The bromine can potentially be substituted by other functional groups through nucleophilic substitution reactions. Computational modeling can help predict the regioselectivity and stereoselectivity of such reactions.
Computational Analysis of Aromaticity and Stability of the 1,3,4-Oxadiazole Ring System
The aromaticity of the 1,3,4-oxadiazole ring is a topic of interest and can be quantitatively assessed using computational methods such as the harmonic oscillator model of aromaticity (HOMA) and nucleus-independent chemical shift (NICS) calculations. researchgate.net The aromaticity of the oxadiazole ring can vary depending on the nature of the substituents attached to it. researchgate.net
Studies have shown that while the HOMA approach may suggest a non-aromatic character for the oxadiazole ring, NICS calculations can predict a relatively high aromaticity. researchgate.net The presence of electron-donating or electron-withdrawing groups can influence the π-electron delocalization within the ring and thus its aromatic character. researchgate.net The 1,3,4-oxadiazole ring is also known to be thermostable, with a resonance energy of approximately 167.4 kJ/mol, and this stability can be enhanced by substitution at the 2-position. nih.gov
Mechanistic Studies of Molecular and Cellular Interactions Involving 2 Benzyl 5 Bromo 1,3,4 Oxadiazole Derivatives
Exploration of Enzyme Inhibition Mechanisms at a Molecular Level
Derivatives of 2-benzyl-1,3,4-oxadiazole (B178624) have demonstrated significant inhibitory activity against several key enzymes implicated in disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).
A series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide (B32628) were synthesized and screened for their enzyme inhibition properties. who.intresearchgate.net These compounds were found to be particularly active against acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. who.intresearchgate.netnih.gov The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov Kinetic studies of similar 1,3,4-oxadiazole (B1194373) derivatives have indicated that they can bind to allosteric sites on the AChE enzyme, thereby decreasing its efficiency. nih.gov
In studies of related 5-aryl-1,3,4-oxadiazole derivatives, compounds showed moderate dual inhibition of both AChE and BChE, with IC50 values for AChE ranging from 12.8 to 99.2 µM. nih.gov Generally, these derivatives were more effective against AChE. nih.gov The inhibition of both cholinesterases is considered a valuable strategy for managing dementia. nih.gov
The lipoxygenase (LOX) enzyme, involved in inflammatory pathways, has also been a target for these compounds. who.intresearchgate.netnih.gov The 1,3,4-oxadiazole scaffold can act as a bioisostere for carboxylic esters, which contributes to their effectiveness as inhibitors of enzymes like cyclooxygenase (COX) and LOX. acs.org
Table 1: Enzyme Inhibition by 2-benzyl-1,3,4-oxadiazole Derivatives
| Enzyme | Compound Series | Observation | Reference(s) |
|---|---|---|---|
| Acetylcholinesterase (AChE) | N-substituted 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamides | Found to be relatively more active against AChE compared to BChE and LOX. | who.int, researchgate.net, nih.gov |
| Butyrylcholinesterase (BChE) | N-substituted 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamides | Screened for inhibitory activity. | who.int, researchgate.net, nih.gov |
| Lipoxygenase (LOX) | N-substituted 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamides | Screened for inhibitory activity. | who.int, researchgate.net, nih.gov |
| AChE and BChE | 5-Aryl-1,3,4-oxadiazoles with long alkyl chains | Moderate dual inhibition, with greater efficiency against AChE (IC50: 12.8–99.2 µM). | nih.gov |
Antibacterial Action Modalities and Cellular Targets of Oxadiazole Derivatives
The antibacterial properties of 1,3,4-oxadiazole derivatives are well-documented, with various mechanisms of action proposed. nih.govorientjchem.org For some derivatives, the mode of action is believed to involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
One specific cellular target identified for this class of compounds is peptide deformylase (PDF). impactfactor.org PDF is an essential and highly conserved enzyme in many bacterial pathogens, responsible for protein maturation. Its absence in eukaryotic cells makes it an attractive target for the development of novel antibacterial agents. impactfactor.org
More recent and detailed mechanistic studies on 1,3,4-oxadiazole thioethers have revealed that these compounds can disrupt bacterial growth and pathogenicity by interfering with multiple virulence-associated pathways. nih.gov These include the two-component regulation system, flagellar assembly, bacterial secretion systems, quorum sensing, ABC transporters, and bacterial chemotaxis. nih.govnih.gov Specifically, the translational regulator CsrA and a virulence regulator, Xoc3530, were identified as direct protein targets. nih.gov Knocking out the genes for these proteins in bacteria led to a significant reduction in motility and pathogenicity, confirming their role as key targets for the antibacterial action of these oxadiazole derivatives. nih.gov
Investigations into Protein-Ligand Binding Interactions and Molecular Docking Simulations
To understand the inhibitory action of 2-benzyl-5-bromo-1,3,4-oxadiazole derivatives at a molecular level, computational molecular docking studies are frequently employed. These simulations predict the binding conformation and interactions of the compounds within the active sites of target proteins.
For cholinesterase inhibitors, docking analyses have shown that 1,3,4-oxadiazole derivatives can interact with both the catalytic anionic subsite (CAS) and the peripheral anionic site (PAS) of AChE. nih.govacs.org These interactions are often stabilized by various non-covalent bonds, including π-π stacking and hydrogen bonds. nih.gov Molecular dynamics simulations have further confirmed the stability of the protein-ligand complexes formed between potent oxadiazole inhibitors and AChE. nih.govnih.gov
In the context of anti-inflammatory activity, docking studies of oxadiazole derivatives with cyclooxygenase (COX) enzymes have revealed key binding interactions. For instance, the heterocyclic oxadiazole ring has been shown to engage in hydrogen bonding and pi-stacking interactions with crucial amino acid residues like ARG376 and LEU145 within the active site of COX-2. nih.gov
For antibacterial applications, molecular docking has been used to study the interaction of benzyl-bearing 1,3,4-oxadiazole derivatives with peptide deformylase, providing a structural basis for their inhibitory activity. impactfactor.org Similarly, docking studies have been performed for derivatives targeting other proteins like the estrogen receptor and thymidylate synthase in cancer research. nih.govrsc.org
Structure-Activity Relationships (SAR) Based on Specific Molecular Interactions
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.govmdpi.com Structure-activity relationship (SAR) studies help to identify the chemical features responsible for potent and selective interactions with biological targets.
For cholinesterase inhibitors, SAR studies on 5-aryl-1,3,4-oxadiazoles revealed that an unsubstituted phenyl ring at the 5-position of the oxadiazole-2-thione core is favorable for dual inhibition of both AChE and BChE. acs.org In another series, a 4-methyl substitution on the phenyl ring was associated with optimal activity against AChE. nih.gov
In the development of antibacterial agents, it has been observed that the presence of electronegative groups, such as chloro (Cl) or nitro (NO2), on the phenyl ring can enhance the antimicrobial effects of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov SAR analysis of 3-acetyl-1,3,4-oxadiazoline derivatives indicated that compounds containing two heterocyclic rings were more active than those with only one, and a quinolin-4-yl substituent at the second position of the oxadiazole ring resulted in a highly effective and safe antimicrobial agent. mdpi.com
In Vitro Cellular Assays for Target Engagement and Pathway Modulation
The biological effects of this compound derivatives are further characterized through a variety of in vitro cellular assays. These assays provide evidence of target engagement within a cellular context and can elucidate the downstream effects on cellular pathways.
In the realm of anticancer research, derivatives of 1,3,4-oxadiazole have been tested against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells. nih.govnih.gov These studies often use the MTT assay to determine the cytotoxic effects and calculate IC50 values. nih.govnih.gov For example, some 1,2,4-oxadiazole (B8745197) derivatives linked to 5-fluorouracil (B62378) have shown potent anticancer activity, with IC50 values in the low micromolar range. nih.gov
Mechanistic cellular assays have demonstrated that these compounds can induce apoptosis (programmed cell death) in cancer cells. nih.gov Flow cytometry analyses have revealed that some derivatives can cause cell cycle arrest at specific phases, such as G1, S, or G2, thereby inhibiting cell proliferation. rsc.org Furthermore, the inhibition of specific enzymes within the cell, such as thymidylate synthase, has been confirmed through cellular assays, linking molecular inhibition to cellular outcomes. rsc.orgnih.gov
For antibacterial evaluation, the minimum inhibitory concentration (MIC) of the compounds is determined against a panel of bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, using methods like the microplate alamar blue assay. nih.govbioline.org.brscispace.com
Table 2: In Vitro Cellular Activities of 1,3,4-Oxadiazole Derivatives
| Activity | Assay Type | Cellular Effect/Target | Cell Line/Organism | Reference(s) |
|---|---|---|---|---|
| Anticancer | MTT Assay | Cytotoxicity, Cell Viability | MCF-7, HCT-116, A549, DU-145 | , nih.gov, nih.gov |
| Anticancer | Flow Cytometry | Apoptosis Induction, Caspase Activation | Cancer cell lines | , nih.gov |
| Anticancer | Flow Cytometry | Cell Cycle Arrest (G1, S, G2 phases) | MDA-MB-231, SKOV3, A549 | rsc.org |
| Antibacterial | MIC Determination | Inhibition of bacterial growth | S. aureus, E. coli, P. aeruginosa | nih.gov, bioline.org.br, scispace.com |
| Anti-inflammatory | Anti-COX Assay | Inhibition of COX-1 and COX-2 | Not specified | nih.gov |
Mechanistic Insights into Protein Degradation Pathways Mediated by Oxadiazole Scaffolds
The targeted degradation of proteins is an emerging therapeutic strategy. nih.gov While the 1,3,4-oxadiazole scaffold is primarily known for its role as an enzyme inhibitor or receptor ligand, the broader concept of inducing protein degradation offers a novel avenue for therapeutic intervention. This approach typically involves bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov
Another strategy, known as hydrophobic tagging, involves attaching a hydrophobic moiety to a ligand. This can destabilize the target protein, leading to its recognition by cellular quality control machinery and proteasomal degradation. nih.gov
Currently, there is no specific research directly demonstrating that this compound or its close derivatives function by mediating protein degradation pathways. The primary mechanism of action reported for oxadiazole derivatives remains the direct inhibition of protein function through binding. nih.govnih.gov However, the versatility of the oxadiazole scaffold suggests its potential for incorporation into novel drug modalities like PROTACs in the future.
Emerging Research Directions and Future Prospects for 2 Benzyl 5 Bromo 1,3,4 Oxadiazole Chemistry
Design and Synthesis of Advanced Multi-Component Systems Incorporating the 2-benzyl-5-bromo-1,3,4-oxadiazole Scaffold
The synthesis of complex molecular architectures often relies on efficient and versatile chemical reactions. Multi-component reactions (MCRs) are particularly powerful tools in this regard, allowing for the construction of intricate molecules in a single step. acs.orgacs.org Recent advancements have highlighted the use of MCRs to create libraries of 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgacs.org
One notable development is the cobalt-catalyzed three-component synthesis of 2,5-substituted 1,3,4-oxadiazoles from diazo compounds, N-isocyaniminotriphenylphosphorane (NIITP), and various carboxylic acids. acs.orgacs.orgacs.org This method proceeds through a tandem reaction involving a carbene transfer to NIITP, followed by the addition of a carboxylic acid to the in-situ formed ketenimine and subsequent intramolecular aza-Wittig reaction. acs.orgacs.orgacs.org The versatility of this protocol allows for the incorporation of a wide array of functional groups, paving the way for the design of advanced multi-component systems built around the oxadiazole scaffold. acs.orgacs.org
The this compound scaffold is a prime candidate for such synthetic strategies. The bromo substituent serves as a handle for further functionalization through cross-coupling reactions, enabling the introduction of diverse molecular fragments. This allows for the creation of complex molecules with tailored properties for various applications.
Integration into Functional Materials and Supramolecular Assemblies (e.g., polymers, liquid crystals, sensing applications)
The unique electronic and structural properties of the 1,3,4-oxadiazole (B1194373) ring make it an attractive component for functional materials. researchgate.net Research has shown that compounds containing the 1,3,4-oxadiazole core can exhibit liquid crystalline behavior. researchgate.netrsc.org For instance, 1,3-bis(1,3,4-oxadiazol-2-yl)benzene derivatives with terminal alkyl or perfluoroalkyl chains have been synthesized and shown to possess liquid crystal properties. researchgate.net The bent-core shape of these molecules influences their mesophase behavior. rsc.orgresearchgate.net The incorporation of this compound into such systems could lead to novel liquid crystals with unique optical and electronic properties.
Furthermore, the oxadiazole moiety is known to be a good electron-transporting material, making it suitable for applications in organic light-emitting diodes (OLEDs). The bromine atom on the this compound can be utilized for polymerization reactions, leading to the formation of polymers with tailored electronic properties for use in organic electronics.
In the realm of sensing, the oxadiazole scaffold can be functionalized with specific recognition units to create chemosensors. The benzyl (B1604629) and bromo groups on the target compound offer sites for modification to introduce functionalities capable of binding to specific analytes, leading to a detectable signal change.
Exploration of Applications in Agrochemicals, Crop Protection, and Veterinary Sciences (excluding toxicology profiles)
Derivatives of 1,3,4-oxadiazole have shown a broad spectrum of biological activities, including herbicidal and insecticidal properties. who.int This suggests that the this compound scaffold could be a valuable starting point for the development of new agrochemicals. The bromo substituent allows for the synthesis of a diverse library of derivatives that can be screened for activity against various pests and weeds.
In veterinary sciences, the antimicrobial properties of oxadiazole derivatives could be harnessed to develop new treatments for animal infections. who.int By modifying the structure of this compound, it may be possible to create compounds with enhanced efficacy and selectivity against veterinary pathogens.
Role as a Privileged Scaffold in Rational Ligand Design for Chemoproteomics or Chemical Biology Tools
The 1,3,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. acs.orgacs.org It can act as a bioisostere for ester and amide groups, which can improve the pharmacokinetic properties of a drug candidate. acs.orgej-chem.org The this compound scaffold provides a rigid framework that can be elaborated with various functional groups to design specific ligands for biological targets.
In chemoproteomics and chemical biology, this scaffold can be used to develop chemical probes to study protein function. The bromo group allows for the attachment of reporter tags, such as fluorophores or affinity labels, after the ligand has bound to its target protein. This strategy, known as "late-stage functionalization," is a powerful tool for target identification and validation. acs.org
Development of Novel Catalytic Applications for this compound and its Derivatives
While the 1,3,4-oxadiazole core itself is not typically catalytic, it can serve as a ligand for transition metals, leading to the formation of catalytically active complexes. The nitrogen atoms in the oxadiazole ring can coordinate to metal centers, and the substituents at the 2 and 5 positions can be modified to tune the electronic and steric properties of the resulting catalyst.
A recent study demonstrated a cobalt(II)-catalyzed three-component synthesis of 2,5-substituted 1,3,4-oxadiazoles. acs.orgacs.orgacs.org This highlights the potential for metal-oxadiazole systems in catalysis. By designing and synthesizing derivatives of this compound with appropriate coordinating groups, it may be possible to develop novel catalysts for a variety of organic transformations.
Advanced Computational Modeling for Predictive Chemistry and High-Throughput Virtual Screening
Computational modeling plays an increasingly important role in modern chemical research. scispace.com Techniques such as Density Functional Theory (DFT) and molecular docking can be used to predict the properties and biological activity of molecules before they are synthesized. researchgate.netmdpi.com
For this compound and its derivatives, computational methods can be employed to:
Predict Reactivity: DFT calculations can provide insights into the electronic structure and reactivity of the molecule, guiding the design of new synthetic routes. researchgate.net
High-Throughput Virtual Screening: Large virtual libraries of derivatives can be screened against biological targets to identify promising lead compounds for drug discovery or agrochemical development. scispace.comnih.gov This approach can significantly accelerate the discovery process. scispace.com
Predict Material Properties: Computational models can be used to predict the electronic and optical properties of polymers and other materials derived from this compound, aiding in the design of new functional materials.
Molecular dynamics simulations can further be used to study the interactions of these compounds with biological targets or their behavior in condensed phases, providing a deeper understanding of their function at the molecular level. nih.govnih.gov
Q & A
Q. What are the optimized synthetic routes for 2-benzyl-5-bromo-1,3,4-oxadiazole, and how can purity be ensured?
The compound is typically synthesized via cyclization of substituted hydrazides with bromoacetyl bromide in phosphoryl chloride (POCl₃) under reflux. For example, analogous oxadiazoles are prepared by reacting hydrazides with bromoacetyl bromide in POCl₃ at 90°C for 6 hours, followed by neutralization with NaHCO₃ and purification via silica column chromatography (CH₂Cl₂ eluent) . Purity is validated using HPLC (>95%) and spectroscopic methods (¹H/¹³C NMR, IR). Key diagnostic signals include C-Br stretching (~658 cm⁻¹ in IR) and aromatic proton resonances (δ 7.01–8.00 ppm in ¹H NMR) .
Q. How can the structural integrity of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related oxadiazoles, SC-XRD reveals planar heterocyclic rings and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) that stabilize the crystal lattice . Alternatively, DFT-optimized geometries (B3LYP/6-311+G**) can predict bond lengths and angles, which align with experimental NMR chemical shifts (GIAO method) .
Q. What preliminary biological screening assays are suitable for this compound?
Antimicrobial activity is assessed via agar diffusion (MIC/MBC) against Gram-positive/negative bacteria. Anticancer potential is evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to reference drugs like cisplatin. Structure-activity relationships (SAR) are inferred by comparing substituent effects (e.g., bromine enhances lipophilicity and membrane penetration) .
Advanced Research Questions
Q. How does the bromine atom influence the reactivity of this compound in nucleophilic substitution reactions?
The C–Br bond is susceptible to nucleophilic attack (SN₂ mechanism) by amines, thiols, or alkoxides. For example, substitution with piperazine in DMF/K₂CO₃ yields N-alkylated derivatives, which are precursors for bioactive molecules. Kinetic studies show that polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) enhance reaction rates . Competing elimination pathways can be suppressed by maintaining anhydrous conditions .
Q. What computational strategies predict the electronic properties and bioactivity of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model frontier molecular orbitals (HOMO-LUMO) to estimate reactivity indices (e.g., electrophilicity). Molecular docking (AutoDock Vina) screens for binding affinity with targets like Src kinase (PDB: 2SRC), where the oxadiazole ring forms hydrogen bonds with catalytic residues . MD simulations (GROMACS) further validate stability in binding pockets over 100 ns trajectories .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from poor pharmacokinetics (e.g., low bioavailability). Address this by:
Q. What advanced characterization techniques elucidate decomposition pathways under thermal stress?
Thermogravimetric analysis (TGA) coupled with GC-MS identifies degradation products (e.g., debromination or ring-opening fragments). For instance, heating above 200°C may release HBr, forming 2-benzyl-1,3,4-oxadiazole derivatives. Kinetic parameters (Eₐ, ΔH) are derived via Kissinger analysis .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound
| Parameter | Conditions | Reference |
|---|---|---|
| Reagents | Bromoacetyl bromide, POCl₃ | |
| Reaction Temperature | 90°C, 6 hours | |
| Purification | Silica column (CH₂Cl₂) | |
| Yield | 28–35% |
Table 2: Computational Predictions vs. Experimental Data (DFT)
| Property | Calculated (DFT) | Experimental (NMR/XRD) |
|---|---|---|
| C–Br Bond Length (Å) | 1.89 | 1.91 |
| HOMO-LUMO Gap (eV) | 4.2 | – |
| ¹³C NMR (C5) | 165.9 ppm | 165.9 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
